4-(2-Aminoethylamino)pyridine hydrochloride

Description

Properties

IUPAC Name |

N'-pyridin-4-ylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYNXMYDKYHRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590440 | |

| Record name | N~1~-(Pyridin-4-yl)ethane-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64281-29-4 | |

| Record name | N~1~-(Pyridin-4-yl)ethane-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(2-Aminoethylamino)pyridine hydrochloride" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-(2-Aminoethylamino)pyridine hydrochloride. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.

Chemical Properties and Structure

This compound, with the CAS Number 64281-29-4, is a pyridine derivative that serves as a versatile chemical scaffold.[1] Its structure incorporates a pyridine ring, a common motif in medicinal chemistry, linked to an ethylenediamine moiety. This combination of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

Physicochemical Properties

The key physicochemical properties of this compound and its corresponding free base, N1-(pyridin-4-yl)ethane-1,2-diamine, are summarized below. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| For the Hydrochloride Salt | ||

| CAS Number | 64281-29-4 | [1][2] |

| Molecular Formula | C₇H₁₂ClN₃ | [1][2][3] |

| Molecular Weight | 173.64 g/mol | [1] |

| SMILES | C1=CN=CC=C1NCCN.Cl | [1] |

| MDL Number | MFCD08448235 | [1][2] |

| For the Free Base | ||

| IUPAC Name | N'-(pyridin-4-yl)ethane-1,2-diamine | [4] |

| Molecular Formula | C₇H₁₁N₃ | [4] |

| Molecular Weight | 137.18 g/mol | [4] |

| InChI Key | HWVWEGOXLGPYDB-UHFFFAOYSA-N | [4][5] |

| Melting Point | 120-121 °C | [5] |

| Topological Polar Surface Area | 50.9 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

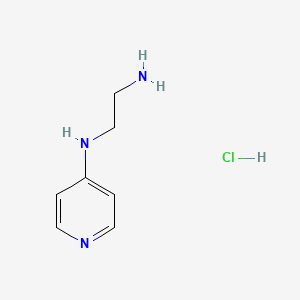

Structural Representation

The 2D chemical structure of the 4-(2-Aminoethylamino)pyridine cation is illustrated below. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic aliphatic amine, by hydrochloric acid.

Correction after reviewing the structure. The DOT script above is incorrect. Below is a corrected logical representation of the structure.

Figure 1: 2D Structure of this compound

Experimental Protocols

Representative Synthesis Workflow

The logical workflow for a potential synthesis is outlined below. This process involves the reaction of a starting pyridine material with ethylenediamine, followed by workup and conversion to the hydrochloride salt.

Figure 2: Representative Synthesis Workflow

Methodology:

-

Reaction Setup: 4-chloropyridine and an excess of ethylenediamine would be combined in a suitable solvent (e.g., a polar aprotic solvent like DMSO or a high-boiling alcohol). The reaction may require heating to proceed at a reasonable rate.

-

Reaction Monitoring: The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture would be cooled and subjected to an aqueous workup to remove excess ethylenediamine and other water-soluble byproducts. The product would be extracted into an organic solvent.

-

Purification: The crude product would be purified, for example, by silica gel column chromatography, to isolate the pure free base.

-

Salt Formation: The purified free base would be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and a stoichiometric amount of hydrochloric acid (as a solution in a solvent or as a gas) would be added to precipitate the hydrochloride salt.

-

Isolation: The resulting solid would be collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum to yield the final product.

Biological Activity and Applications

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities including antitumor, antiviral, and anti-inflammatory properties.[6] The specific biological activity of this compound is not extensively documented in publicly available literature. However, its structure suggests it is a valuable intermediate for creating libraries of compounds for drug discovery. The ethylenediamine side chain provides two nucleophilic nitrogen atoms that can be further functionalized to explore structure-activity relationships (SAR).

General Research Application Workflow

Given its nature as a chemical building block, a typical workflow for its use in a research and development context would involve initial characterization followed by derivatization and screening.

Figure 3: General Drug Discovery Workflow

This workflow illustrates how a scaffold like this compound (abbreviated as 4-(2-AEAP)·HCl) is utilized. After initial quality control, it enters a cycle of chemical modification to create a library of related compounds. These new molecules are then tested in biological assays to identify "hits"—compounds that show desired activity. The relationship between the structural changes and biological activity is then studied to design and synthesize more potent and specific molecules in the lead optimization phase.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Based on data for the free base, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound [oakwoodchemical.com]

- 3. 4-(2-Aminoethylamino)-pyridinehydrochloride [chemicalbook.com]

- 4. N1-(pyridin-4-yl)ethane-1,2-diamine | C7H11N3 | CID 14834209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N1-(pyridin-4-yl)ethane-1,2-diamine | 64281-29-4 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 4-(2-Aminoethylamino)pyridine hydrochloride

Disclaimer: This technical guide details the established mechanism of action for 4-aminopyridine (4-AP). Due to the structural similarity, it is hypothesized that 4-(2-Aminoethylamino)pyridine hydrochloride may share a similar mechanism. However, to date, no specific experimental data on the mechanism of action of this compound has been identified in the public domain. The following information is therefore presented as a potential framework for understanding its action, based on its structural relationship to 4-aminopyridine.

Introduction

This compound is a derivative of 4-aminopyridine, a compound well-characterized as a voltage-gated potassium (Kv) channel blocker.[1][2] Kv channels are crucial for regulating neuronal excitability, and their blockade can lead to significant physiological effects. This guide provides a detailed overview of the hypothesized mechanism of action of this compound, based on the known pharmacology of 4-aminopyridine.

Core Mechanism of Action: Voltage-Gated Potassium Channel Blockade

The primary hypothesized mechanism of action for this compound is the blockade of voltage-gated potassium channels. 4-aminopyridine has been shown to be a non-selective blocker of various Kv channel subtypes, including those from the Kv1 (Shaker), Kv2 (Shab), Kv3 (Shaw), and Kv4 (Shal) families.[2][3]

The blockade of these channels by 4-aminopyridine is thought to occur from the intracellular side of the channel.[3][4] The molecule, in its ionized form, is believed to enter the inner pore of the channel when it is in the open state and physically occlude the ion conduction pathway.[4][5] This blockade is voltage-dependent, meaning the degree of inhibition is influenced by the membrane potential.[6] By blocking the efflux of potassium ions, which is essential for the repolarization phase of the action potential, 4-aminopyridine effectively prolongs the duration of the action potential.[7] This prolongation can enhance neurotransmitter release at synapses.[1]

Signaling Pathways

The blockade of Kv channels by 4-aminopyridine initiates a cascade of events that can impact several downstream signaling pathways.

-

Enhanced Neurotransmission: The prolonged depolarization of the presynaptic terminal due to Kv channel blockade leads to an increased influx of calcium ions (Ca2+) through voltage-gated calcium channels. This elevated intracellular calcium concentration enhances the release of neurotransmitters into the synaptic cleft, thereby potentiating synaptic transmission.[8]

-

ERK1/2 Signaling: In some cell types, such as pulmonary artery smooth muscle cells, 4-aminopyridine-induced depolarization has been shown to activate the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, leading to vasoconstriction.[9]

-

Apoptosis Pathways: In certain cancer cell lines, 4-aminopyridine has been demonstrated to induce apoptosis. This can be mediated by an increase in intracellular calcium, which can, in turn, activate caspase cascades.[10] For instance, in acute myeloid leukemia cells, 4-AP was found to induce apoptosis through a pathway involving the P2X7 receptor and subsequent calcium influx.[10]

Diagram: Hypothesized Signaling Pathway of this compound

Caption: Hypothesized signaling cascade following Kv channel blockade.

Quantitative Data (Based on 4-aminopyridine)

The following tables summarize quantitative data for the effects of 4-aminopyridine on various voltage-gated potassium channels. This data provides an indication of the potential potency and selectivity of structurally similar compounds.

Table 1: IC50 Values of 4-aminopyridine for various Kv Channels

| Channel Subtype | Cell Line | IC50 (µM) | Reference |

| Kv1.1 | CHO cells | 3.6 | [11] |

| Kv1.2 | CHO cells | 3.7 | [11] |

| Kv1.1 | HEK cells | 242 | [12] |

| Kv1.2 | HEK cells | 399 | [12] |

| Kv1.4 | HEK cells | 399 | [12] |

| Kv2.1 | Xenopus oocytes | ~150 times less sensitive than Kv3.1 | [3] |

| Kv3.1 | Xenopus oocytes | - | [3] |

| hERG | HEK293 cells | 3830 | [13] |

Table 2: Electrophysiological Effects of 4-aminopyridine

| Preparation | Effect | Concentration | Reference |

| Cat Spinal Motoneurons | Prolonged action potential falling phase | Not specified | [7] |

| Dog Purkinje Fibers | Increased action potential duration at 90% repolarization | 500 µM | [8] |

| Rat Melanotrophs | Half-maximal block of transient outward K+ current | at ~ -31 mV | [6] |

| Murine B Lymphocytes | Decreased peak K+ current | Kd = 120 µM | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Kv channel blockers like 4-aminopyridine.

1. Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the entire cell membrane.

-

Cell Preparation: Cells expressing the target Kv channel (e.g., CHO or HEK cells stably transfected with the channel's gene) are cultured on glass coverslips.

-

Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a cell. A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.

-

Voltage-Clamp Protocol: The membrane potential is held at a specific voltage (holding potential), and then stepped to a series of depolarizing potentials to activate the Kv channels. The resulting outward potassium currents are recorded.

-

Drug Application: The compound of interest is applied to the bath solution perfusing the cells. The effect of the compound on the amplitude and kinetics of the Kv currents is measured.

-

Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration to determine the IC50 value.

Diagram: Experimental Workflow for Whole-Cell Patch-Clamp

Caption: A stepwise workflow for whole-cell patch-clamp experiments.

2. In Vitro Brain Slice Electrophysiology

This method allows for the study of drug effects on neuronal activity in a more physiologically relevant context.

-

Slice Preparation: Animals (e.g., rats or mice) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices of a specific brain region (e.g., hippocampus or cortex) are cut using a vibratome.

-

Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) or intracellular recordings from individual neurons are made using glass microelectrodes.

-

Drug Perfusion: The test compound is added to the perfusing aCSF, and changes in synaptic transmission or neuronal firing properties are recorded. For example, 4-aminopyridine is often used in this preparation to induce epileptiform activity.[15][16]

3. In Vivo Animal Models

Animal models are used to assess the physiological and behavioral effects of the compound.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model: This is a common model for multiple sclerosis. Animals are immunized with myelin components to induce an autoimmune response against the central nervous system, leading to demyelination and motor deficits. The test compound is administered, and its effects on motor function (e.g., walking and coordination) are evaluated.[17]

-

Spinal Cord Injury Models: A contusion or transection injury is created in the spinal cord of the animal. The compound is then administered to assess its ability to improve functional recovery.

Conclusion

Based on the extensive evidence for the mechanism of action of 4-aminopyridine, it is highly probable that this compound acts as a voltage-gated potassium channel blocker. This action would lead to a prolongation of action potentials, enhanced neurotransmitter release, and potentially other downstream cellular effects. However, it is crucial to emphasize that this remains a hypothesis until confirmed by direct experimental evidence for this compound. Future research employing the experimental protocols outlined in this guide will be necessary to definitively elucidate its pharmacological profile.

References

- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies | Acta Neurobiologiae Experimentalis [ane.pl]

- 3. Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. 4-Aminopyridine causes a voltage-dependent block of the transient outward K+ current in rat melanotrophs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of 4-aminopyridine on the action potential and the after-hyperpolarization of cat spinal motoneurons [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of 4-Aminopyridine on Action Potential Parameters in Isolated Dog Purkinje Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]

- 16. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Aminopyridine as a Voltage-Gated Potassium (Kv) Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated potassium (Kv) channels are crucial regulators of cellular membrane potential and play a pivotal role in neuronal excitability, neurotransmitter release, and muscle contraction. Their dysfunction is implicated in a variety of neurological disorders. This technical guide provides an in-depth overview of 4-Aminopyridine (4-AP), a well-characterized, non-selective blocker of Kv channels.

It is important to note that this document focuses on 4-Aminopyridine (4-AP, also known as fampridine or dalfampridine), a compound extensively studied for its potassium channel blocking activity. The initial query for "4-(2-Aminoethylamino)pyridine hydrochloride" did not yield significant literature regarding its specific action as a potassium channel blocker; therefore, this guide centers on the wealth of available data for the closely related and clinically significant 4-AP.

4-AP has garnered significant attention for its therapeutic effects, particularly in improving motor function in patients with multiple sclerosis (MS).[1][2][3] This guide will delve into its mechanism of action, quantitative pharmacology, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

4-Aminopyridine functions as a broad-spectrum antagonist of voltage-gated potassium channels.[1] Its primary mechanism involves the physical occlusion of the ion conduction pore, which alters the electrical behavior of the cell.

Binding Site and State-Dependency: 4-AP accesses its binding site from the intracellular side of the membrane, entering the inner mouth of the channel pore.[4][5][6] The molecule can bind to the channel in both its open and closed states.[4][7] A key feature of its action is "trapping," where the 4-AP molecule becomes locked within the channel pore when the channel closes (deactivates) at hyperpolarized potentials.[4][5][8][9] The release of the trapped drug typically requires subsequent depolarization to reopen the channel.[4][7]

The uncharged form of 4-AP, a weak base, is thought to cross the cell membrane, after which the ionized (cationic) form acts on the intracellular side of the channel.[7][10]

Physiological Consequences: By blocking the efflux of potassium ions that is necessary for membrane repolarization, 4-AP effectively broadens the action potential.[11] This prolongation of the depolarization phase has several significant downstream effects:

-

Enhanced Neurotransmitter Release: The extended depolarization at presynaptic nerve terminals leads to an increased influx of calcium through voltage-gated calcium channels, thereby enhancing the release of various neurotransmitters, including acetylcholine and noradrenaline.[3][12][13]

-

Restoration of Conduction in Demyelinated Axons: In demyelinated neurons, such as those found in multiple sclerosis, the exposure of juxtaparanodal Kv channels leads to current leakage, which can impair or block the conduction of action potentials.[2] By blocking these exposed channels, 4-AP restores axonal conduction, which is the basis for its therapeutic benefit in MS.[1][2][11]

Caption: State-dependent binding mechanism of 4-Aminopyridine to a voltage-gated potassium channel.

Quantitative Pharmacological Data

The inhibitory effects and pharmacokinetic profile of 4-AP have been quantified in numerous studies.

Table 1: Inhibitory Potency of 4-Aminopyridine on Kv Channels

The potency of 4-AP varies across different subtypes of voltage-gated potassium channels.

| Channel Subtype | Expression System | IC50 / Kd Value | Reference(s) |

| Kv1.1 (mKv1.1) | CHO Cells | IC50: 147 µM (extracellular) | [10] |

| Kv1.1 (mKv1.1) | CHO Cells | IC50: 117 µM (intracellular) | [10] |

| Kv1.1 | Human Embryonic Kidney (HEK) Cells | IC50: 242 µM | [14][15] |

| Kv1.2 | Human Embryonic Kidney (HEK) Cells | IC50: 399 µM | [14][15] |

| Kv1.4 | Human Embryonic Kidney (HEK) Cells | IC50: 399 µM | [14][15] |

| Kv2.1 | Xenopus Oocytes | ~150x less sensitive than Kv3.1 | [5] |

| Kv3.1 | Xenopus Oocytes | High sensitivity | [5] |

| Delayed Rectifier K+ Current | Murine B Lymphocytes | Kd: 120 µM (peak current) | [7][8] |

| Delayed Rectifier K+ Current | Murine B Lymphocytes | Kd: 3.1 mM (peak reduction, first pulse) | [7][8] |

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values can vary based on experimental conditions such as temperature, pH, and voltage protocol.

Table 2: Pharmacokinetic Properties of 4-Aminopyridine

| Species | Dose & Route | Elimination Half-Life | Peak Plasma Time | Volume of Distribution (Vd) | Reference(s) |

| Guinea Pig | 2 mg/kg, IM | 65 - 71 min | 16 - 17 min | Not Reported | [13][16] |

| Dog | 1.0 mg/kg, IV | 125 ± 23 min | Not Applicable | 2517 ± 363 ml/kg | [17] |

| Human | Oral | ~3 - 4 hours | ~1 hour | Not Reported | [18] |

Note: 4-AP is primarily eliminated through the kidneys, with a significant portion excreted unchanged in the urine.[17][18]

Table 3: Toxicological Data

| Organism | Metric | Value | Notes | Reference(s) |

| Human | Severe Poisoning Dose | As little as 60 mg (oral) | Symptoms include seizures, tremors, sweating, and psychosis. | [18] |

| Human | Therapeutic Serum Level | 30-59 ng/mL | A level of 266 ng/mL was associated with toxic effects. | [19] |

| Channel Catfish | LC50 (96h) | 2.43 - 4 mg/L | Toxicity varies with water hardness. | [18] |

| Bluegill | LC50 (96h) | 3.20 - 3.40 mg/L | Toxicity varies with water hardness. | [18] |

Experimental Protocols

Characterizing the activity of potassium channel blockers like 4-AP involves a range of techniques, from molecular to in vivo studies.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for studying ion channel function and pharmacology.[20] It allows for the direct measurement of ionic currents across the cell membrane.

Objective: To determine the IC50 of 4-AP on a specific Kv channel subtype expressed in a heterologous system (e.g., HEK293 or CHO cells).

Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the Kv channel of interest to 70-80% confluency.

-

Cell Preparation: On the day of the experiment, dissociate cells into a single-cell suspension using a non-enzymatic solution and transfer them to a recording chamber on the stage of an inverted microscope.

-

Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).

-

-

Recording:

-

Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

-

-

Voltage Protocol:

-

Clamp the cell membrane potential at a holding potential where channels are closed (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps (e.g., to +40 mV for 300 ms) to elicit outward K+ currents.

-

-

Drug Application:

-

Prepare stock solutions of 4-AP and perform serial dilutions in the external solution to achieve the desired final concentrations.

-

Apply the control (vehicle) solution followed by increasing concentrations of 4-AP to the cell using a perfusion system.

-

-

Data Analysis:

-

Measure the peak outward current amplitude at each 4-AP concentration.

-

Calculate the percentage of inhibition relative to the control current.

-

Plot the percentage of inhibition against the logarithm of the 4-AP concentration and fit the data with a Hill equation to determine the IC50 value.[20]

-

Caption: Experimental workflow for determining the IC50 of 4-AP using patch-clamp electrophysiology.

Signaling Pathways and Therapeutic Applications

The action of 4-AP on Kv channels initiates a cascade of events that are therapeutically relevant, especially in the context of demyelinating diseases like multiple sclerosis.

Pathway from Channel Block to Symptom Improvement in MS:

-

Demyelination: In MS, the myelin sheath that insulates axons is damaged, exposing Kv channels that are normally located underneath.

-

Current Leakage: The exposed Kv channels allow K+ ions to leak out during an action potential, shunting the current and leading to conduction failure.

-

4-AP Blockade: 4-AP blocks these exposed Kv channels, reducing the potassium efflux.[2]

-

Action Potential Restoration: By preventing current leakage, 4-AP restores the propagation of the action potential along the demyelinated axon.[3][11]

-

Improved Neurological Function: The restored conduction in critical neural pathways leads to clinical improvements in motor function, such as walking ability.[1][2]

Beyond symptomatic relief, some preclinical evidence suggests that 4-AP may have neuroprotective properties, potentially by stabilizing myelin via the NFAT (nuclear factor of activated T-cells) pathway, although these mechanisms require further investigation.[2]

Caption: Pathway illustrating how 4-AP restores nerve conduction in demyelinated axons.

Conclusion

4-Aminopyridine is a foundational pharmacological tool for studying potassium channels and a clinically important therapeutic agent. Its mechanism as an intracellular pore blocker that prolongs action potentials has been well-established. By restoring conduction in demyelinated axons, 4-AP provides significant symptomatic relief for individuals with multiple sclerosis. The quantitative data on its potency and pharmacokinetics, combined with established experimental protocols, provide a solid framework for future research into more selective and potent Kv channel modulators for a range of neurological and other disorders.

References

- 1. 4-Aminopyridine Applications and Interactions_Chemicalbook [chemicalbook.com]

- 2. neurology.org [neurology.org]

- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 4. rupress.org [rupress.org]

- 5. Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of K+ channel blockade: 4-aminopyridine interaction with a cloned cardiac transient K+ (Kv1.4) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]

- 19. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(2-Aminoethylamino)pyridine hydrochloride

CAS Number: 64281-29-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Aminoethylamino)pyridine hydrochloride (CAS 64281-29-4), a versatile small molecule scaffold with significant potential in neuroscience research and drug development. Due to the limited specific data on this particular salt, this guide leverages the extensive research available on its parent compound, 4-aminopyridine (4-AP), a well-characterized potassium channel blocker. The biological activities and mechanisms of 4-AP are considered highly relevant to its hydrochloride salt, which is primarily formulated for improved solubility and stability in research settings. This document details the mechanism of action, key experimental protocols, and a summary of quantitative data, including pharmacokinetics and toxicology, to support its application in the laboratory.

Chemical and Physical Properties

This compound, with the IUPAC name N1-(pyridin-4-yl)ethane-1,2-diamine hydrochloride, is a water-soluble organic compound.[1] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 64281-29-4 | [1] |

| Molecular Formula | C₇H₁₂ClN₃ | [1] |

| Molecular Weight | 173.64 g/mol | [1] |

| IUPAC Name | N1-(pyridin-4-yl)ethane-1,2-diamine hydrochloride | [1] |

| Appearance | White to off-white powder | General Supplier Information |

| Solubility | Soluble in water | General Supplier Information |

Synthesis

The synthesis of the parent compound, N1-(pyridin-4-yl)ethane-1,2-diamine, can be achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 4-chloropyridine with an excess of ethylenediamine. The lone pair of electrons on one of the nitrogen atoms in ethylenediamine acts as a nucleophile, attacking the electron-deficient carbon atom at the 4-position of the pyridine ring, which bears the chlorine leaving group. The reaction is typically carried out in a suitable solvent and may be heated to facilitate the substitution. The resulting free base can then be treated with hydrochloric acid to form the hydrochloride salt, which often improves the compound's stability and handling properties.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of 4-aminopyridine, and by extension this compound, is the blockade of voltage-gated potassium (K+) channels.[2][3] In the central nervous system, these channels are crucial for repolarizing the neuronal membrane following an action potential.

By blocking these K+ channels, 4-AP prolongs the duration of the action potential. This extended depolarization has two major downstream effects:

-

Increased Calcium Influx: The prolonged depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer period, leading to an increased influx of calcium into the presynaptic terminal.[2]

-

Enhanced Neurotransmitter Release: The elevated intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, resulting in an increased release of various neurotransmitters, including acetylcholine, dopamine, noradrenaline, and glutamate.[1][2]

In the context of demyelinating diseases like multiple sclerosis, the exposure of K+ channels in the internodal regions of axons leads to current leakage and conduction block. By blocking these exposed channels, 4-AP can restore axonal conduction and improve neurological function.[4]

Experimental Protocols

In Vitro Model of Seizure-Like Events in Brain Slices

This protocol describes the induction of epileptiform activity in acute hippocampal slices, a common application for 4-aminopyridine in neuroscience research.[5]

Materials:

-

Adult mouse or rat

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF), carbogenated (95% O₂/5% CO₂)

-

High potassium aCSF (e.g., 8 mM KCl)

-

This compound stock solution

-

Recording chamber (submerged or interface type)

-

Electrophysiology rig with amplifier and data acquisition system

-

Glass microelectrodes

Procedure:

-

Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated aCSF.

-

Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.

-

Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with carbogenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

-

Induction of Seizure-Like Events:

-

Transfer a slice to the recording chamber, continuously perfused with carbogenated aCSF at 32-34 °C.

-

Place a recording electrode in the CA1 or CA3 region of the hippocampus to record local field potentials.

-

After obtaining a stable baseline recording, switch the perfusion to aCSF containing 4-aminopyridine (typically 50-100 µM) and high potassium to induce epileptiform discharges.[5]

-

Record the resulting seizure-like events for subsequent analysis.

-

In Vivo Assessment of Motor Function in a Rat Model of Spinal Cord Injury

This protocol outlines a general procedure to assess the effect of 4-aminopyridine on motor function in rats with a spinal cord injury.[1][2][6]

Materials:

-

Adult rats

-

Surgical instruments for spinal cord injury induction

-

Electromyography (EMG) recording equipment

-

Stimulating electrodes

-

This compound solution for injection (e.g., intraperitoneal)

-

Behavioral testing apparatus (e.g., open field for BBB score, rotarod)

Procedure:

-

Spinal Cord Injury:

-

Anesthetize the rat and perform a laminectomy at the desired spinal level (e.g., T10).

-

Induce a contusion or compression injury of the spinal cord.

-

Suture the muscle and skin layers and allow the animal to recover with appropriate post-operative care.

-

-

Drug Administration and Electrophysiology:

-

After a suitable recovery period (e.g., several weeks), re-anesthetize the animal.

-

Implant EMG electrodes in hindlimb muscles and stimulating electrodes in the motor cortex or spinal cord.

-

Record baseline motor evoked potentials (MEPs) in response to stimulation.

-

Administer a single dose of this compound (e.g., 0.32 mg/kg, i.p.).[1]

-

Record MEPs at various time points post-injection to assess changes in corticospinal tract excitability.

-

-

Behavioral Assessment:

-

In a separate cohort of animals, assess locomotor function using a standardized scale (e.g., Basso, Beattie, Bresnahan - BBB score) before and after drug administration.

-

Other behavioral tests such as the rotarod can also be used to quantify motor coordination and balance.

-

Quantitative Data

Pharmacokinetics of 4-Aminopyridine

The pharmacokinetic properties of 4-aminopyridine have been studied in various species. The data presented below is for the parent compound, 4-aminopyridine.

| Parameter | Species | Value | Reference(s) |

| Elimination Half-life (t½) | Human | 3-4 hours (oral immediate-release) | [7] |

| Dog | 125 ± 23 min (i.v.) | [8] | |

| Guinea Pig | 65-71 min (i.m.) | [9] | |

| Cattle | 129 min (i.v.) | [10] | |

| Volume of Distribution (Vd) | Dog | 2517 ± 363 ml/kg (steady state, i.v.) | [8] |

| Total Clearance (CL) | Dog | 21 ± 4 ml/kg/min (i.v.) | [8] |

| Time to Peak Plasma Concentration (Tmax) | Human | ~1 hour (oral immediate-release) | [7] |

| Primary Route of Elimination | Human | Renal (approx. 90% unchanged in urine) | [1] |

Toxicology of 4-Aminopyridine

4-Aminopyridine has a narrow therapeutic index and can cause significant toxicity at higher doses.

| Parameter | Species | Value | Reference(s) |

| Oral LD₅₀ | Rat | 21 mg/kg | [11] |

| Mouse | 12 mg/kg | [11] | |

| Toxicity Category (Oral) | Mammals | Category I (Highly Toxic) | [12] |

| Toxicity Category (Dermal) | Mammals | Category II (Moderately Toxic) | [12] |

| Toxicity Category (Inhalation) | Mammals | Category II (Moderately Toxic) | [12] |

| Symptoms of Overdose | Human | Diaphoresis, delirium, agitation, choreoathetoid movements, seizures | [2][3] |

| Target Organ | Mammals | Nervous System | [12] |

Applications in Research

This compound, as a 4-aminopyridine analog, is a valuable tool for a wide range of research applications, including:

-

Studying synaptic transmission: By enhancing neurotransmitter release, it can be used to investigate the mechanisms of synaptic plasticity.[13]

-

Modeling epilepsy: Its ability to induce seizure-like activity in vitro makes it a useful tool for screening potential anti-epileptic drugs.[5]

-

Investigating demyelinating diseases: It can be used in animal models of multiple sclerosis and spinal cord injury to study the mechanisms of demyelination and to test potential therapeutic interventions.

-

Probing the function of potassium channels: As a non-selective K+ channel blocker, it can be used to elucidate the role of these channels in various physiological processes.

Conclusion

This compound is a promising research chemical that offers a water-soluble and stable alternative to its parent compound, 4-aminopyridine. Its well-defined mechanism of action as a potassium channel blocker, coupled with its ability to enhance neurotransmitter release and restore axonal conduction, makes it a powerful tool for researchers in neuroscience and drug development. This guide provides a foundation of technical information to facilitate its effective and safe use in the laboratory. Researchers should exercise caution due to the compound's toxicity and adhere to appropriate safety protocols.

Disclaimer: This document is intended for informational purposes for research professionals and does not constitute medical advice. The toxicological properties of this compound have not been fully investigated and it should be handled with care by trained personnel.

References

- 1. Clinically Relevant Levels of 4-Aminopyridine Strengthen Physiological Responses in Intact Motor Circuits in Rats, Especially After Pyramidal Tract Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy N1-(Pyridin-2-yl)ethane-1,2-diamine | 74764-17-3 [smolecule.com]

- 4. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Electrophysiological effects of 4-aminopyridine on fictive locomotor activity of the rat spinal cord in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aminopyridine: A Single-Dose Diagnostic Agent to Differentiate Axonal Continuity in Nerve Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 8. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Orally administered 4-aminopyridine improves clinical signs in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical trial of 4-aminopyridine in patients with chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Aminopyridine and spinal cord injury: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-(2-Aminoethylamino)pyridine hydrochloride" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on 4-(2-Aminoethylamino)pyridine hydrochloride, a pyridine derivative of interest in chemical and pharmaceutical research. The document outlines its fundamental chemical properties and provides context for its study.

Core Chemical Data

The fundamental quantitative data for this compound are summarized below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C7H12ClN3[1][2][3][4] |

| Molecular Weight | 173.65 g/mol [2] |

| CAS Number | 64281-29-4[2][3] |

Experimental Protocols

Chemical Structure and Information Hierarchy

The relationship between the compound's nomenclature, its empirical formula, and its calculated molecular weight is a foundational concept in chemistry. This hierarchy ensures unambiguous identification and characterization of the substance.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound [oakwoodchemical.com]

- 3. accio.github.io [accio.github.io]

- 4. 4-(2-Aminoethylamino)-pyridinehydrochloride [chemicalbook.com]

- 5. mdpi.org [mdpi.org]

- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(2-Aminoethylamino)pyridine Hydrochloride and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Aminoethylamino)pyridine hydrochloride, a pyridine derivative with potential pharmacological applications. Due to the limited direct literature on this specific compound, this review heavily leverages the extensive research on its parent compound, 4-aminopyridine (4-AP), a well-characterized potassium channel blocker. This document covers the known chemical properties of this compound, alongside a detailed exploration of the mechanism of action, pharmacological effects, and toxicological profile of 4-aminopyridine and related derivatives. The guide aims to serve as a valuable resource for researchers and professionals in drug development by providing structured data, experimental insights, and a foundational understanding of this class of compounds.

Introduction to Aminopyridines

Aminopyridines are a class of organic compounds characterized by a pyridine ring substituted with one or more amino groups.[1] These compounds, particularly 4-aminopyridine (4-AP), have garnered significant interest in the medical and scientific communities for their ability to modulate neuronal and muscular activity.[2] The primary mechanism of action for 4-AP involves the blockade of voltage-gated potassium channels, which leads to prolonged action potentials and enhanced neurotransmitter release at nerve terminals.[2][3] This activity has led to the clinical use of a sustained-release formulation of 4-AP (dalfampridine) for improving walking in patients with multiple sclerosis.[4][5] Pyridine and its derivatives are crucial scaffolds in medicinal chemistry, contributing to a wide array of therapeutic agents.[6][7]

Chemical and Physical Properties

While specific experimental data for this compound is sparse, its basic chemical properties can be derived from supplier information. For context, the properties of the related compound 4-(2-Aminoethyl)pyridine are also provided.

Table 1: Chemical and Physical Properties

| Property | This compound | 4-(2-Aminoethyl)pyridine |

| CAS Number | 64281-29-4 | 13258-63-4 |

| Molecular Formula | C₇H₁₂ClN₃ | C₇H₁₀N₂ |

| Molecular Weight | 173.65 g/mol | 122.17 g/mol |

| Appearance | Not specified | Clear liquid |

| Boiling Point | Not specified | 104 °C at 9 mmHg (lit.) |

| Refractive Index | Not specified | n20/D 1.5380 (lit.) |

| Density | Not specified | 1.0238 g/mL at 25 °C (lit.) |

| pKa | Not specified | 9.07±0.10 (Predicted)[8] |

| Storage | Not specified | Keep in dark place, Inert atmosphere, Room temperature[8] |

Synthesis of Aminopyridine Derivatives

A general and straightforward method for the synthesis of 2-aminopyridines involves the Chichibabin reaction, where pyridine reacts with sodium amide.[1] For more complex derivatives, multi-step syntheses are often required. A modern approach for the selective amination of pyridines at the C2 position utilizes a multifunctional reagent that activates the pyridine ring, transfers a protected amino group, and acts as an oxidant.[9] The synthesis of various substituted pyridine-2-carboxaldehyde thiosemicarbazones with antineoplastic activity has been achieved through the oxidation of picoline derivatives followed by condensation reactions.[10]

General Experimental Protocol for Pyridine Amination

The following is a generalized protocol for the C2-amination of a pyridine substrate using a modern amination reagent, which can be adapted for the synthesis of various aminopyridine derivatives.

-

Reaction Setup: In a reaction vessel, combine the pyridine substrate, the amination reagent (1.5 equivalents), and N,O-bis(trimethylsilyl)acetamide (BSA) (3 equivalents) in anhydrous dioxane.[9]

-

Heating: Heat the reaction mixture at 80°C for 3 hours.[9]

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure.[9]

-

Cleavage: Add zinc metal (5 equivalents) in acetic acid to the residue and stir for 3 hours at room temperature. This step cleaves the reagent and reveals the 2-amino-Boc-protected pyridine product.[9]

-

Purification: The final product can be purified using standard chromatographic techniques.

Biological Activity and Mechanism of Action (Inferred from 4-Aminopyridine)

The biological activity of this compound is predicted to be similar to that of 4-aminopyridine, primarily acting as a potassium channel blocker.

Mechanism of Action: Potassium Channel Blockade

4-Aminopyridine selectively blocks voltage-gated potassium (Kv) channels on excitable membranes.[2][3] In demyelinated axons, the exposure of these channels leads to potassium ion leakage, which impairs action potential conduction.[2] By blocking these channels, 4-AP prolongs the duration of the action potential, thereby enhancing the influx of calcium ions at the presynaptic terminal. This, in turn, facilitates the release of neurotransmitters such as acetylcholine and noradrenaline.[11]

Caption: Mechanism of action of 4-aminopyridine derivatives.

Pharmacological Effects

The potassium channel blocking activity of 4-aminopyridine and its derivatives results in a range of pharmacological effects, including:

-

Neuromuscular Transmission: Enhancement of muscle contraction and reversal of neuromuscular blockade.[12]

-

Central Nervous System: Increased neuronal excitability and potential for seizure activity at higher doses.[2]

-

Cardiovascular System: Increased heart rate.[3]

-

Respiratory System: Increased respiratory rate.[3]

Derivatives of 4-aminopyridine have been synthesized and evaluated for various therapeutic purposes, including anticonvulsant, antihistaminic, and cardiac activities.[13] Additionally, some pyridine derivatives have shown potential as antitumor agents.[10]

Pharmacokinetics and Metabolism (Inferred from 4-Aminopyridine)

The pharmacokinetic profile of 4-aminopyridine has been studied in various animal models and humans. It is a lipid-soluble compound that readily crosses the blood-brain barrier.[2] The primary route of elimination is renal excretion, with a significant portion of the drug excreted unchanged in the urine.[2]

Table 2: Pharmacokinetic Parameters of 4-Aminopyridine in Different Species

| Parameter | Guinea Pigs (2 mg/kg, i.m.)[3] | Dogs (1.0 mg/kg, i.v.)[14] | Humans (Oral, sustained-release)[2] |

| Tmax (Peak Plasma Time) | 16-17 min | Not Applicable | ~3-4 hours |

| Elimination Half-life (t½) | 65-71 min | 125 ± 23 min (terminal) | ~6 hours (terminal) |

| Volume of Distribution (Vd) | Not Reported | 2517 ± 363 ml/kg (steady state) | Not Reported |

| Total Clearance | Not Reported | 21 ± 4 ml/kg/min | Not Reported |

| Major Route of Excretion | Not specified | 60 ± 9% in urine within 10 hr | ~90% in urine within 24 hr |

In Vitro Metabolism

Studies on 4-aminopyridine have shown that it has a low potential for drug-drug interactions via the cytochrome P450 (CYP450) enzyme system. It does not significantly inhibit most major CYP isoforms at therapeutic concentrations, with only very weak inhibition of CYP2E1 observed at high concentrations.[4][5] Furthermore, 4-AP shows little to no induction of CYP enzymes.[4][5]

Table 3: In Vitro Effects of 4-Aminopyridine on Human CYP Enzymes [4]

| CYP Isoform | Direct Inhibition (IC50) | Time-Dependent Inhibition | Induction |

| CYP1A2 | > 30 µM | None | Little to none |

| CYP2A6 | > 30 µM | None | Not Assessed |

| CYP2B6 | > 30 µM | None | Little to none |

| CYP2C8 | > 30 µM | None | Not Assessed |

| CYP2C9 | > 30 µM | None | Little to none |

| CYP2C19 | > 30 µM | None | Little to none |

| CYP2D6 | > 30 µM | None | Not Assessed |

| CYP2E1 | Estimated 125 µM | None | Little to none |

| CYP3A4/5 | > 30 µM | None | Little to none |

Toxicology

The use of 4-aminopyridine is limited by its narrow therapeutic index and potential for adverse effects, which are dose-dependent.

Acute Toxicity

The high toxicity of 4-aminopyridine is a significant concern.[15] However, derivatization, such as creating peptide conjugates, has been shown to dramatically reduce acute toxicity in animal models. For instance, certain peptide derivatives of 4-aminopyridine exhibited an in vivo toxicity of up to 1500 mg/kg in mice, which is approximately 150 times lower than that of the parent compound.[15]

Subchronic Toxicity

A 28-day repeated oral dose toxicity study of 4-aminopyridine in rats revealed evidence of liver and kidney damage.[16] The study observed increases in biomarkers of liver injury such as lactate dehydrogenase (LDH), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and alanine aminotransferase (ALT) at higher doses.[16] Histopathological analysis showed cell death in the liver and kidneys, with gene expression profiles indicating both necrotic and apoptotic pathways.[16]

Experimental Workflows

The evaluation of novel aminopyridine derivatives typically follows a structured workflow from synthesis to in vivo testing.

Caption: General experimental workflow for aminopyridine derivatives.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant pharmacological potential, primarily inferred from the extensive research on 4-aminopyridine. The core mechanism of action is the blockade of voltage-gated potassium channels, leading to enhanced neurotransmission. While this activity is beneficial in certain neurological conditions, the narrow therapeutic window and potential for toxicity of the parent compound necessitate the exploration of derivatives with improved safety profiles.

Future research should focus on the direct biological evaluation of this compound to confirm its activity and toxicological profile. Structure-activity relationship (SAR) studies on a broader range of 4-substituted aminopyridines could lead to the identification of novel compounds with enhanced selectivity and reduced off-target effects. The development of derivatives with improved pharmacokinetic properties, such as controlled-release formulations or prodrugs, may also contribute to safer and more effective therapeutic agents. The diverse biological activities reported for various pyridine derivatives suggest that this chemical scaffold remains a promising area for drug discovery and development.

References

- 1. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 3. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(2-Aminoethyl)pyridine CAS#: 13258-63-4 [m.chemicalbook.com]

- 9. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]

- 10. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 12. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Liver and kidney damage induced by 4-aminopyridine in a repeated dose (28 days) oral toxicity study in rats: gene expression profile of hybrid cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-(2-Aminoethylamino)pyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from the manufacturer. It is crucial to obtain and review the official SDS for 4-(2-Aminoethylamino)pyridine hydrochloride (CAS 64281-29-4) before handling this chemical. The information herein is compiled from available data and general chemical safety principles. Data for structurally similar compounds may be used where specific data for the target compound is unavailable; this will be explicitly noted.

Chemical Identification and Properties

This compound is a pyridine derivative. Due to limited publicly available data, some physical and chemical properties have not been fully characterized.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 64281-29-4 |

| Molecular Formula | C₇H₁₁N₃·HCl |

| Molecular Weight | 173.65 g/mol |

| Appearance | Not fully documented; likely a solid |

| Solubility | Not fully documented; likely soluble in water |

Hazard Identification and Classification

Based on available information, this compound is classified as a hazardous substance. The following GHS classification is based on data from chemical suppliers.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

| Exposure Route | Potential Health Effects |

| Inhalation | May cause respiratory tract irritation.[2] |

| Skin Contact | Causes skin irritation. Prolonged or repeated contact may lead to dermatitis. |

| Eye Contact | Causes serious eye irritation. May result in redness, pain, and blurred vision. |

| Ingestion | Harmful if swallowed. May cause nausea, vomiting, and abdominal pain. |

Carcinogenicity: No data is available for this compound. For the related compound pyridine, the IARC has classified it as Group 3: Not classifiable as to its carcinogenicity to humans.

Experimental Protocols & Handling Procedures

Safe handling of this compound requires strict adherence to laboratory safety protocols. The following are general guidelines and should be supplemented with institution-specific standard operating procedures (SOPs).

Engineering Controls

-

Work with this compound should be conducted in a properly functioning chemical fume hood.[2]

-

Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory. |

| Skin Protection | A lab coat should be worn. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any tears or punctures before use. |

| Respiratory Protection | If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid inhalation of dust.[4] Do not ingest. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4]

-

Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon oxides and nitrogen oxides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust and contact with the substance.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent and then wash with soap and water. For large spills, contain the spill and collect the material for disposal.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows for this compound.

References

Potential Research Applications of 4-(2-Aminoethylamino)pyridine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential research applications of the novel compound 4-(2-Aminoethylamino)pyridine hydrochloride. While direct research on this specific molecule is limited, its structural similarity to the well-characterized potassium channel blocker 4-aminopyridine (4-AP) suggests a promising avenue for investigation, particularly in the field of neuroscience and pharmacology. This document provides a comprehensive overview of the inferred mechanism of action, potential therapeutic targets, proposed synthesis, and detailed experimental protocols for evaluating the biological activity of this compound. The primary focus is on its potential as a modulator of voltage-gated potassium channels (Kv), a target of significant interest for a range of neurological disorders.

Introduction: The Promise of 4-Aminopyridine Analogs

4-Aminopyridine (4-AP) is a well-established potassium channel blocker that has garnered significant attention for its therapeutic effects in neurological conditions characterized by demyelination, such as multiple sclerosis (MS)[1][2]. By blocking Kv channels, 4-AP prolongs the action potential, enhances neurotransmitter release, and can restore nerve impulse conduction in demyelinated axons[1][2][3]. However, the clinical use of 4-AP can be limited by a narrow therapeutic window and potential side effects[4]. This has spurred the development of 4-AP analogs with improved potency, selectivity, and pharmacokinetic profiles.

This compound presents as an intriguing candidate in this class. The introduction of an aminoethylamino side chain at the 4-position of the pyridine ring offers possibilities for altered physicochemical properties, such as basicity and lipophilicity, which could influence its interaction with potassium channels and its overall biological activity. This guide outlines a potential research pathway to unlock the therapeutic promise of this novel compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its parent compound, 4-aminopyridine, is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile and for designing relevant experiments.

| Property | This compound | 4-Aminopyridine | Reference |

| CAS Number | 64281-29-4 | 504-24-5 | [5],[6] |

| Molecular Formula | C₇H₁₂ClN₃ | C₅H₆N₂ | [5],[6] |

| Molecular Weight | 173.64 g/mol | 94.11 g/mol | [5],[6] |

| pKa | Not experimentally determined | 9.17 | [1] |

| Predicted LogP | Not experimentally determined | -0.23 | [1] |

| Appearance | Solid | White to off-white crystalline powder | [6] |

| Solubility | Soluble in water | Soluble in water | [6] |

Potential Mechanism of Action and Therapeutic Targets

Based on the structure of 4-aminopyridine, the primary hypothesized mechanism of action for this compound is the blockade of voltage-gated potassium channels (Kv).

Blockade of Voltage-Gated Potassium Channels

Voltage-gated potassium channels are crucial for the repolarization phase of the action potential in neurons. In demyelinated axons, the exposure of these channels can lead to an excessive potassium efflux, shunting the action potential and causing conduction block[1][2]. 4-AP is known to enter the open pore of Kv channels from the intracellular side and physically occlude the ion conduction pathway[3][7]. This blockade prolongs the duration of the action potential, allowing for more efficient propagation of the nerve impulse across the demyelinated segment.

The aminoethylamino side chain of this compound could potentially interact with the channel pore differently than the simple amino group of 4-AP, possibly leading to altered affinity, kinetics of block, or selectivity for different Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.4)[8].

dot

Figure 1: Hypothesized mechanism of action for this compound.

Potential Therapeutic Indications

Given its potential to modulate neuronal excitability, this compound could be investigated for the following conditions:

-

Multiple Sclerosis (MS): To improve motor function and alleviate other symptoms associated with demyelination.

-

Spinal Cord Injury: To enhance residual neuronal function and promote recovery.

-

Lambert-Eaton Myasthenic Syndrome (LEMS): To increase acetylcholine release at the neuromuscular junction.

-

Alzheimer's Disease: Some studies suggest that enhancing cholinergic neurotransmission through potassium channel modulation could be beneficial[4][9].

Proposed Synthesis

A plausible synthetic route for this compound is outlined below. This method is based on established procedures for the synthesis of N-substituted 4-aminopyridines[10][11].

dot

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

-

Nucleophilic Aromatic Substitution: 4-Chloropyridine hydrochloride is reacted with an excess of ethylenediamine in a suitable solvent (e.g., ethanol or DMSO) under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between a basic aqueous solution (e.g., 1M NaOH) and an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude free base of 4-(2-Aminoethylamino)pyridine. Purification can be achieved by column chromatography on silica gel.

-

Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). A solution of hydrochloric acid in diethyl ether is then added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Biological Evaluation: Experimental Protocols

To assess the potential of this compound as a potassium channel blocker, a series of in vitro and in vivo experiments are proposed.

In Vitro Electrophysiology: Patch-Clamp Recording

The primary method to characterize the interaction of the compound with potassium channels is the patch-clamp technique[12][13][14][15][16][17].

Objective: To determine the potency (IC₅₀) and mechanism of block of this compound on specific voltage-gated potassium channels (e.g., Kv1.1, Kv1.2, Kv1.4) expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with plasmids encoding the alpha subunit of the desired Kv channel and a fluorescent reporter protein (e.g., GFP) to identify transfected cells.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, adjusted to pH 7.3 with KOH.

-

Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

-

Voltage Protocol: Cells are held at a holding potential of -80 mV. Depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied to elicit potassium currents.

-

Drug Application: this compound is dissolved in the extracellular solution to achieve a range of concentrations. The solutions are perfused onto the recorded cell.

-

Data Analysis: The peak current amplitude in the presence of the drug is compared to the control current. The concentration-response curve is fitted with the Hill equation to determine the IC₅₀ value. The voltage and use-dependency of the block can also be investigated.

References

- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 2. neurology.org [neurology.org]

- 3. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes [jove.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 16. Patch Clamp Protocol [labome.com]

- 17. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-Aminopyridine (4-AP) in Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine (4-AP), a pyridine derivative, is a widely utilized tool in electrophysiological research due to its potent, broad-spectrum blockade of voltage-gated potassium (Kv) channels.[1] By inhibiting these channels, 4-AP effectively prolongs the repolarization phase of the action potential, leading to an increase in neurotransmitter release at the presynaptic terminal. This property makes it an invaluable agent for studying synaptic transmission, neuronal excitability, and the pathophysiology of demyelinating diseases.[1][2] While the user specified "4-(2-Aminoethylamino)pyridine hydrochloride," the vast body of electrophysiological research has been conducted using the closely related and more common compound, 4-Aminopyridine (4-AP). These application notes will focus on the utility of 4-AP.

Mechanism of Action

4-Aminopyridine's primary mechanism of action is the blockade of voltage-gated potassium channels.[1] It is proposed that 4-AP enters and exits the channel pore when the activation gate is open.[3] Once inside, it biases the activation gate towards the closed conformation.[3] The uncharged form of 4-AP can cross the cell membrane, while the cationic form is believed to act on the intracellular side of the channel.[4] This blockade of K+ channels leads to a broadening of the presynaptic action potential. The prolonged depolarization increases the open time of voltage-gated calcium channels, resulting in enhanced calcium influx and, consequently, a greater release of neurotransmitters from the presynaptic terminal.[5] This enhanced release affects both excitatory and inhibitory synapses.[2]

Quantitative Data

The following table summarizes the quantitative effects of 4-Aminopyridine on various electrophysiological parameters as reported in the literature.

| Parameter | Preparation | Concentration | Effect | Reference |

| IC50 (Kv1.1 Block) | mKv1.1 expressed in CHO cells | 147 µM (extracellular) | 50% inhibition of K+ current | [4] |

| 117 µM (intracellular) | 50% inhibition of K+ current | [4] | ||

| fEPSP Slope | Rat hippocampal slices (CA1) | 46.7 ± 2.68 µM (EC50) | Half-maximal enhancement of fEPSP initial slope | [6] |

| 200 µM | 225.6 ± 23.8% increase in total fEPSP slope | [6] | ||

| 200 µM | 177.4 ± 20.1% increase in NMDA-mediated fEPSP slope | [6] | ||

| 200 µM | 142.3 ± 18.9% increase in AMPA-mediated fEPSP slope | [6] | ||

| Miniature EPSC/IPSC Frequency | Rat hippocampal slices (CA1) | 200 µM | 324.2 ± 25.4% increase in mEPSC frequency | [6] |

| 200 µM | 287.3 ± 36.3% increase in mIPSC frequency | [6] | ||

| A-type K+ Current (IA) Inhibition | Rat cerebellar granule neurons | 10 µM | 11.4 ± 1.3% reduction in IA amplitude | [7] |

| 10 mM | 72.2 ± 3.3% reduction in IA amplitude | [7] | ||

| Action Potential Duration (APD20) | Mouse sinoatrial node (true pacemaker cells) | 0.5 mmol/L | Prolonged from 43 ± 7 to 60 ± 10 ms | [8] |